1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine
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Overview
Description
1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine is a synthetic organic compound that features a triazole ring, a piperidine ring, and a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the Fluorinated Aromatic Ring: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the aromatic ring.
Formation of the Piperidine Ring: This can be synthesized through a variety of methods, including reductive amination or cyclization reactions.
Coupling Reactions: The final step involves coupling the triazole and piperidine rings, often using a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.
Scientific Research Applications
1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorinated aromatic ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine
- 1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine
Uniqueness
1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination can significantly influence the compound’s chemical properties and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-[1-(4-fluoro-3-methylphenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c1-10-8-12(2-3-13(10)16)21-9-14(18-19-21)15(22)20-6-4-11(17)5-7-20/h2-3,8-9,11H,4-7,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVJXERTHUAWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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